Pentafluoropropionitrile

Description

Significance of Perfluorinated Nitriles in Modern Chemistry

Perfluorinated nitriles, a class of organic compounds characterized by the presence of a nitrile group (-C≡N) and the replacement of all hydrogen atoms with fluorine, are of considerable interest in modern chemistry. The high electronegativity of fluorine atoms imparts unique chemical and physical properties to these molecules. These properties include high thermal stability, chemical inertness, and altered electronic characteristics compared to their hydrocarbon counterparts.

The introduction of perfluoroalkyl groups can significantly influence the biological activity and physicochemical properties of molecules, a strategy often employed in the development of pharmaceuticals and agrochemicals. lookchem.com In materials science, the incorporation of perfluorinated nitrile moieties can lead to materials with desirable characteristics such as low dielectric constants and enhanced hydrophobicity, which are crucial for applications in advanced electronics and communication systems. rsc.org Furthermore, perfluorinated nitriles serve as versatile intermediates in the synthesis of a wide array of fluorine-containing compounds, including heterocycles like 1,3,5-triazines and tetrazoles, which are important scaffolds in medicinal chemistry. researchgate.netresearchgate.net Their utility also extends to the synthesis of non-flammable and high-voltage electrolytes for lithium-ion batteries. researchgate.net

Historical Context of Pentafluoropropionitrile Investigation

The investigation of perfluorinated compounds gained momentum in the mid-20th century. One of the earlier documented synthesis methods for perfluoronitriles involved the dehydration of perfluoroacyl amides. For instance, trifluoroacetonitrile (B1584977) was prepared by the dehydration of trifluoroacetamide. researchgate.net Another historical route to perfluoronitriles is the reaction of perfluoroalkyl iodides with cuprous cyanide.

A significant development in the synthesis of perfluoronitriles was reported in 1962, where hexafluoropropylene was reacted with carbonyl fluoride (B91410) in the presence of a catalyst to produce heptafluoroisobutyryl fluoride, a precursor to heptafluoroisobutyronitrile. google.com This laid the groundwork for similar synthetic strategies for other perfluorinated nitriles. Over the years, various methods have been developed for the synthesis of this compound, including the dehydration of pentafluoropropionamide (B1346557) and the reaction of pentafluoroethyl iodide with cyanogen (B1215507) chloride. chemsrc.com More recent patented methods describe processes for producing perfluoronitriles, including this compound, from perfluoroolefins and carbonyl fluoride, followed by amination and dehydration steps. google.comgoogle.com These advancements have made this compound more accessible for research and industrial applications.

Scope and Research Imperatives for this compound Studies

Current research on this compound is driven by its potential in several key areas. A primary focus is its application as a building block in the synthesis of complex fluorinated molecules. lookchem.com Researchers are exploring its use in creating novel pharmaceuticals and agrochemicals with enhanced efficacy and selectivity. lookchem.com The unique electronic properties of the pentafluoroethyl group make it a target for modifying the reactivity and biological activity of parent compounds.

In materials science, there is a strong imperative to develop new materials with advanced properties. This compound is being investigated for its potential to be incorporated into polymers to create materials with ultralow dielectric constants, which are in high demand for 5G communication technologies. rsc.org Furthermore, its use as a component in electrolytes for high-energy-density batteries, such as Li/CFx batteries, is an active area of research aimed at improving battery performance and safety. researchgate.netacs.org

The development of more efficient and environmentally friendly synthetic routes to this compound and other perfluorinated nitriles remains a key research imperative. This includes the exploration of new catalytic systems and reaction conditions to improve yields and reduce waste. google.com Understanding the fundamental reaction mechanisms of this compound with various reagents is also crucial for expanding its synthetic utility. researchgate.net

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C3F5N |

| Molecular Weight | 145.03 g/mol chemicalbook.com |

| Boiling Point | -35°C chemsrc.comchemicalbook.comchemfish.com |

| Density | 1.468 g/cm³ lookchem.comchemsrc.com |

| Vapor Pressure | 2540 mmHg at 25°C lookchem.comchemsrc.com |

| Refractive Index | 1.267 lookchem.comchemsrc.com |

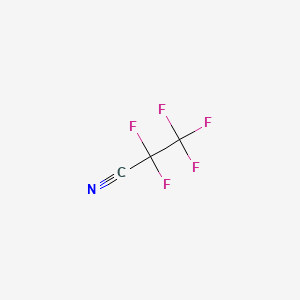

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F5N/c4-2(5,1-9)3(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLOQUGSPBVZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059965 | |

| Record name | Pentafluoropropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-04-8 | |

| Record name | 2,2,3,3,3-Pentafluoropropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 2,2,3,3,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 2,2,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluoropropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoropropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of Pentafluoropropionitrile

Pathways for the Formation of Pentafluoropropionitrile

The synthesis of this compound can be approached through various routes, including the decomposition of related fluorinated compounds. Understanding these pathways is crucial for optimizing its production and minimizing unwanted side reactions.

Decomposition Pathways from Related Fluorinated Nitriles

The thermal decomposition of larger perfluorinated nitriles or related fluorinated compounds can serve as a source of this compound, often through fragmentation and rearrangement reactions. While direct studies on the decomposition of specific larger fluorinated nitriles to yield this compound are not extensively detailed in the provided search results, the general principles of fluorocarbon pyrolysis can be applied. For instance, the pyrolysis of fluoropolymers is known to produce a variety of smaller fluorinated molecules. beilstein-journals.org The high temperatures employed in such processes lead to the cleavage of carbon-carbon bonds, and the specific products formed are dependent on the structure of the starting material and the reaction conditions.

A relevant analogy can be drawn from the thermal decomposition of perfluorocarboxylic acids. Studies on the decarboxylation of perfluorooctanoic acid (PFOA) in polar aprotic solvents have shown that it degrades to shorter-chain perfluorinated compounds, including sodium trifluoroacetate. nsf.gov This suggests that under certain conditions, a larger perfluorinated molecule can be broken down into smaller, stable fluorinated fragments. A proposed general decomposition pathway for a larger fluorinated nitrile could involve the homolytic cleavage of a C-C bond, followed by radical stabilization and rearrangement to form smaller, more stable nitriles like this compound.

Furthermore, the study of the thermal decomposition of pentafluoroethane (B1204445) has shown that at high temperatures (750-850°C), the primary reaction is the elimination of hydrogen fluoride (B91410) to form tetrafluoroethylene. sdu.edu.cn This indicates that elimination reactions are a key feature of the thermal chemistry of highly fluorinated small molecules.

Investigations into By-product Formation Mechanisms

The synthesis of nitriles, including this compound, can be accompanied by the formation of by-products. Understanding the mechanisms of these side reactions is essential for improving the yield and purity of the desired product. In the context of nitrile synthesis via nucleophilic substitution, a common side product is the corresponding isonitrile. nih.gov This arises from the ambident nature of the cyanide nucleophile, which can attack through either the carbon or the nitrogen atom. nih.gov

A patent describing a process for producing perfluoronitriles highlights a multi-step synthesis starting from a perfluoroolefin and carbonyl fluoride to generate an acyl fluoride. This is followed by reaction with an amide source and subsequent dehydration to yield the perfluoronitrile. google.com In a related synthesis of heptafluoroisobutyronitrile, the reaction of 2-iodo-heptafluoropropane with chloroacetonitrile (B46850) is reported to yield 2-chloro-heptafluoropropane as the main product and the desired nitrile as a by-product. google.com This suggests that in substitution-based routes to fluorinated nitriles, the nature of the starting materials and the reaction conditions can significantly influence the product distribution.

The mechanism for by-product formation in such cases likely involves competing nucleophilic attack or side reactions of intermediates. For example, in the reaction of an acyl fluoride with an amine to form an amide, over-reaction or side reactions involving the acyl fluoride could lead to impurities. Similarly, during the dehydration of the amide to the nitrile, incomplete reaction or side reactions of the dehydrating agent can contribute to the formation of by-products.

This compound as a Synthetic Reagent and Building Block

The electron-withdrawing nature of the pentafluoroethyl group makes the nitrile carbon of this compound highly electrophilic. This property is exploited in a variety of organic reactions where the nitrile acts as a synthetic building block. lookchem.com

Role in Carbon-Carbon Bond Formation Reactions

This compound is a valuable reagent for the formation of new carbon-carbon bonds. One of the most common reactions of nitriles is their addition of organometallic reagents, such as Grignard reagents. masterorganicchemistry.comlibretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, leading to the formation of an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. masterorganicchemistry.comdoubtnut.com This reaction provides a straightforward method for introducing the pentafluoroethyl group adjacent to a carbonyl functionality.

| Reactants | Intermediate | Product (after hydrolysis) | Bond Formed |

| This compound + R-MgX | CF3CF2C(R)=N-MgX | CF3CF2C(=O)R | C-C |

Another important class of reactions for carbon-carbon bond formation involving nitriles is cycloaddition. Fluorinated nitriles can participate in [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, the reaction of trifluoroacetonitrile (B1584977) with nitrile imines has been studied to produce fluorinated 1,2,4-triazoles. mdpi.comsaskoer.ca It is expected that this compound would undergo similar cycloaddition reactions, providing access to a range of five-membered heterocyclic compounds containing a pentafluoroethyl group. These reactions are often highly regioselective. mdpi.com

Introduction of Perfluoroalkyl Groups in Organic Synthesis

The incorporation of perfluoroalkyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. rsc.orgtaylorfrancis.com this compound serves as a key building block for the introduction of the pentafluoroethyl (CF3CF2-) group. lookchem.comhalocarbonlifesciences.com

The reactions described in the previous section, such as the addition of Grignard reagents, are direct methods for incorporating the CF3CF2-C(=O)- moiety. Further transformations of the resulting ketone can then lead to a variety of other functional groups containing the pentafluoroethyl substituent. For example, reduction of the ketone would yield a secondary alcohol, and subsequent reactions could introduce the pentafluoroethyl group into a wider range of molecular scaffolds.

The high electrophilicity of the nitrile carbon in this compound also makes it susceptible to attack by other carbon nucleophiles, such as enolates, which would provide another avenue for the introduction of the pentafluoroethyl group in organic synthesis.

Utility in the Synthesis of Pharmaceutical Precursors

The synthesis of fluorinated heterocycles is of great importance in drug discovery, as these motifs are present in numerous approved pharmaceuticals. beilstein-journals.orgrsc.org this compound is a valuable precursor for the synthesis of such fluorinated heterocyclic compounds.

A significant application is in the synthesis of fluorinated pyrazoles. nih.govnih.govolemiss.eduresearchgate.net Pyrazoles are a class of nitrogen-containing heterocycles that are found in a number of drugs. researchgate.net The synthesis of fluorinated pyrazoles often involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor. This compound can be used to construct the necessary fluorinated building blocks for these syntheses. For example, the reaction of this compound with a suitable nucleophile could generate a β-ketonitrile containing a pentafluoroethyl group. This intermediate could then be reacted with a hydrazine to form a fluorinated aminopyrazole, a key scaffold in medicinal chemistry. nih.gov

The general utility of this compound in the synthesis of pharmaceutical intermediates stems from its ability to introduce the biologically desirable pentafluoroethyl group into a variety of molecular frameworks, particularly heterocyclic systems. lookchem.com

Applications in Agrochemical Intermediate Development

This compound serves as a crucial building block in the agrochemical industry. lookchem.com The incorporation of its pentafluoroethyl group into molecules can significantly alter physicochemical properties like lipophilicity and metabolic stability, which often enhances the biological activity of the final product. lookchem.comccspublishing.org.cnnih.gov This strategic introduction of fluorine can improve a molecule's ability to bind to target enzymes or receptors, facilitate its transport to the target site, and increase its resistance to metabolic breakdown. researchgate.net

The compound is a key intermediate for producing more effective and potentially more environmentally considerate pesticides and herbicides. lookchem.com Fluorinated compounds, in general, have become increasingly important in the development of new agrochemicals, showing a significant rise in the number of such products over the last few decades. researchgate.net The stability conferred by carbon-fluorine bonds makes these molecules robust candidates for agrochemical applications. nih.gov

Table 1: Role of Fluorination in Agrochemical Development

| Property Enhanced by Fluorination | Impact on Agrochemical Efficacy |

|---|---|

| Lipophilicity | Affects the compound's movement through biological membranes. |

| Metabolic Stability | Increases resistance to degradation, prolonging activity. |

| Binding Affinity | Improves interaction with the target enzyme or receptor. |

| Acidity/Basicity | Can alter the molecule's transport and binding characteristics. |

Contributions to Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound is a versatile intermediate. lookchem.comdaikinchemicals.com Its utility stems from the ability to introduce the C2F5 group into a wide array of organic molecules. This functionalization is sought after in various industrial applications, including pharmaceuticals and specialty materials, where the unique properties of fluorinated compounds are advantageous. lookchem.comagcchem.com

The synthesis of fine chemicals often involves multi-step processes where this compound can be used to create more complex fluorinated building blocks. agcchem.com Companies specializing in fluorochemicals offer a range of these intermediates, such as alcohols, carboxylic acids, and esters, derived from foundational molecules like this compound, to serve the life sciences and other industrial sectors. daikinchemicals.com

Reaction Mechanisms Involving the Nitrile Moiety

The chemistry of this compound is largely dictated by the reactivity of its nitrile (-C≡N) group. This functionality is characterized by a polar triple bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org

Nucleophilic Additions to the Nitrile Functionality

The electrophilic carbon atom of the nitrile group in this compound is the primary site for nucleophilic addition reactions. wikipedia.org A variety of nucleophiles can attack this carbon, leading to the breaking of a π-bond and the formation of a new single bond. This initial addition product, typically an imine anion, is then protonated or undergoes further reaction.

For instance, Grignard reagents can add to the nitrile to form imines, which can then be hydrolyzed to ketones. wikipedia.org This represents a common pathway for converting nitriles into carbonyl compounds. The general mechanism involves the attack of the nucleophile on the nitrile carbon, followed by workup to yield the final product. chemguide.co.uk The strong electron-withdrawing effect of the pentafluoroethyl group enhances the electrophilicity of the nitrile carbon, making it particularly reactive towards nucleophiles compared to non-fluorinated analogs.

Table 2: Examples of Nucleophilic Addition Reactions to Nitriles

| Nucleophile | Intermediate Product | Final Product (after workup) | Reaction Name/Type |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Imine salt | Ketone | Grignard Reaction |

| Organozinc Reagent | Intermediate zinc salt | β-enamino ester or β-keto ester | Blaise Reaction |

| Alcohol (in presence of acid) | Imidate | Ester | Pinner Reaction |

Hydrolysis Pathways Leading to Carboxylic Acid Derivatives

The hydrolysis of this compound is a fundamental transformation that leads to valuable carboxylic acid derivatives. This reaction typically proceeds in a stepwise manner, first yielding pentafluoropropionamide (B1346557), which can then be further hydrolyzed to pentafluoropropionic acid. nih.gov The reaction can be catalyzed by either acid or base.

Under acidic or basic conditions, water or a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon. The resulting intermediate undergoes tautomerization and further reaction to form the amide. Subsequent hydrolysis of the amide cleaves the carbon-nitrogen bond to afford the carboxylic acid and ammonia. Pentafluoropropionic acid (PFPrA) is a stable, strongly acidic, colorless liquid. wikipedia.orgnih.govnist.gov

Mechanisms of Derivatization and Functional Group Interconversions

Derivatization is a process used to modify a chemical compound to make it suitable for a specific analytical technique or to synthesize a new molecule with different properties. researchgate.netsigmaaldrich.comgreyhoundchrom.com The nitrile group of this compound and its subsequent derivatives can undergo various interconversions.

For example, the carboxylic acid obtained from hydrolysis, pentafluoropropionic acid, can be converted into its acid anhydride (B1165640), pentafluoropropionic anhydride (PFPA). PFPA is a useful derivatizing agent, particularly for amines in biological samples, rendering them suitable for analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.org The derivatization involves the acylation of the amine with PFPA to form a stable amide. rsc.org This type of functional group interconversion is a key strategy in both synthetic chemistry and chemical analysis. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Pentafluoropropionitrile and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and characterizing the vibrational modes of a molecule. For pentafluoropropionitrile (CF₃CF₂CN), the IR spectrum is dominated by absorptions arising from the stretching and bending of its various bonds.

The most characteristic feature in the IR spectrum of any nitrile is the stretching vibration of the carbon-nitrogen triple bond (C≡N). nih.gov This absorption is typically strong and sharp, appearing in a relatively uncluttered region of the spectrum. For simple alkyl nitriles, this band is found around 2250 cm⁻¹. ucla.edu The high electronegativity of the fluorine atoms in this compound is expected to influence the electronic environment of the nitrile group, potentially shifting this characteristic frequency.

The spectrum is also characterized by intense absorptions corresponding to the carbon-fluorine (C-F) stretching vibrations. Due to the presence of both trifluoromethyl (-CF₃) and difluoromethylene (-CF₂) groups, multiple strong bands are expected in the 1350-1100 cm⁻¹ region. aip.org Computational studies on similar fluorinated alkanes and ethers show that C-F stretching modes are very strong and can be coupled. benthamopen.com Specifically, asymmetric and symmetric stretching modes of the -CF₃ and -CF₂ groups contribute significantly to this complex region of the spectrum. rsc.org

Bending or deformation vibrations of the carbon-carbon skeleton and the various C-F bonds occur at lower frequencies, contributing to the fingerprint region of the spectrum (below 1500 cm⁻¹), which is unique for every molecule. libretexts.org

Table 1: Predicted Characteristic Infrared Absorptions for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | -C≡N | ~2260 - 2220 | Medium to Strong |

| Asymmetric C-F Stretch | -CF₃ | ~1300 - 1200 | Strong |

| Symmetric C-F Stretch | -CF₃ | ~1180 - 1150 | Strong |

| Asymmetric C-F Stretch | -CF₂- | ~1250 - 1200 | Strong |

| Symmetric C-F Stretch | -CF₂- | ~1150 - 1100 | Strong |

| C-C Stretch | C-C | ~1000 - 800 | Medium to Weak |

| CF₃/CF₂ Bending/Rocking | C-F | < 800 | Medium to Strong |

Note: The values in this table are approximate and based on characteristic group frequencies for fluorinated compounds and nitriles.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of fluorinated organic molecules. Fluorine-19 (¹⁹F) NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nist.govs-a-s.org

In the ¹⁹F NMR spectrum of this compound, two distinct signals are expected, corresponding to the trifluoromethyl (-CF₃) and the difluoromethylene (-CF₂) groups. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. youtube.com The -CF₃ group, being at the terminus of the ethyl chain, will experience a different electronic environment than the -CF₂ group, which is adjacent to both the -CF₃ group and the electron-withdrawing nitrile group.

The -CF₃ signal typically appears in the range of +40 to +80 ppm relative to CFCl₃. libretexts.org

The -CF₂- signal is generally found further upfield, in the range of +80 to +140 ppm. libretexts.org

Furthermore, spin-spin coupling will occur between the non-equivalent fluorine nuclei. The signal for the -CF₃ group will be split into a triplet by the two adjacent fluorine atoms of the -CF₂ group, and the signal for the -CF₂ group will be split into a quartet by the three fluorine atoms of the -CF₃ group. These ¹⁹F-¹⁹F coupling constants are typically larger than proton-proton couplings. nist.gov

¹³C NMR spectroscopy provides complementary information. The carbon atoms in this compound will exhibit distinct chemical shifts:

The carbon of the nitrile group (-CN) is typically found in the 115-125 ppm range, though its intensity may be low due to the lack of attached protons. nih.gov

The carbon of the difluoromethylene group (-CF₂-) will be significantly shifted downfield due to the direct attachment of two highly electronegative fluorine atoms.

The carbon of the trifluoromethyl group (-CF₃) will also be shifted downfield, and both fluorinated carbons will show splitting due to one-bond and two-bond C-F coupling.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹⁹F | -CF₃ | +40 to +80 | Triplet |

| ¹⁹F | -CF₂- | +80 to +140 | Quartet |

| ¹³C | -CN | ~115 - 125 | Singlet (or Triplet due to ²JCF) |

| ¹³C | -CF₂- | Downfield | Triplet (due to ¹JCF) |

| ¹³C | -CF₃ | Downfield | Quartet (due to ¹JCF) |

Note: Chemical shifts for ¹⁹F are relative to CFCl₃. Chemical shifts for ¹³C are relative to TMS.

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For perfluorinated compounds like this compound, electron ionization (EI) mass spectra often show very weak or absent molecular ion (M⁺) peaks due to the molecule's propensity to fragment. msu.edupressbooks.pub

The fragmentation of this compound is dictated by the relative strengths of its bonds. The C-C bond is generally weaker than the C-F bonds. A primary fragmentation pathway would involve the cleavage of the C-C bond, leading to the formation of highly stable fluorinated fragments.

Key predicted fragments include:

CF₃⁺ (m/z = 69): This is often the base peak (most abundant ion) in the mass spectra of compounds containing a trifluoromethyl group. msu.edu

C₂F₅⁺ (m/z = 119): Loss of the nitrile radical (•CN) would yield this pentafluoroethyl cation.

CF₂CN⁺ (m/z = 76): Cleavage of the C-C bond with charge retention on the nitrile-containing fragment.

Other smaller fluorocarbon fragments such as CF⁺ and CF₂⁺ may also be observed.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Likely Origin |

| 147 | [C₃F₅N]⁺ | Molecular Ion (M⁺) |

| 119 | [C₂F₅]⁺ | M - CN |

| 76 | [CF₂CN]⁺ | M - CF₃ |

| 69 | [CF₃]⁺ | M - CF₂CN (Often the base peak) |

| 50 | [CF₂]⁺ | Further fragmentation |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material. For this compound, XPS can confirm the presence of carbon, fluorine, and nitrogen and provide detailed information about their bonding environments.

The high electronegativity of fluorine induces significant chemical shifts in the C 1s core level spectrum. nih.gov This allows for the clear differentiation of the three chemically distinct carbon atoms:

The -CF₃ carbon will have the highest binding energy due to the cumulative effect of three fluorine atoms.

The -CF₂- carbon will have a high binding energy, but lower than that of the -CF₃ carbon.

The nitrile carbon (-CN) will have the lowest binding energy of the three, but still shifted from a standard aliphatic carbon due to the adjacent nitrogen and -CF₂ group.

The F 1s spectrum typically shows a single, though potentially broadened, peak for organic fluorine compounds, usually found around 688-689 eV. nih.gov While the chemical shifts between different fluorine environments (e.g., -CF₃ vs -CF₂) are negligible in the F 1s spectrum, the large shifts they induce in the C 1s spectrum are highly informative. The N 1s spectrum would show a single peak corresponding to the nitrile nitrogen.

Table 4: Predicted XPS Binding Energies for this compound

| Element (Core Level) | Group | Predicted Binding Energy (eV) | Key Information |

| C 1s | -CF₃ | ~293 - 294 | Highest shift due to 3 F atoms |

| C 1s | -CF₂- | ~291 - 292 | High shift due to 2 F atoms |

| C 1s | -CN | ~286 - 287 | Shifted due to N and fluorinated alkyl chain |

| F 1s | -CF₃, -CF₂- | ~688 - 689 | Confirms organic fluorine |

| N 1s | -CN | ~399 - 401 | Confirms nitrile functional group |

Note: Binding energies are approximate and can be influenced by instrument calibration and surface charging.

X-ray Absorption Fine Structure (XAFS) spectroscopy is a technique that provides information about the local geometric and/or electronic structure around a specific element. The technique can be divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, performing XAFS at the fluorine K-edge could provide detailed information about the local environment of the fluorine atoms. benthamopen.com

EXAFS: Analysis of the oscillations in the EXAFS region can yield quantitative information about the local atomic structure, including bond distances and coordination numbers. An EXAFS study could precisely determine the C-F bond lengths for both the -CF₃ and -CF₂ groups and potentially the distances to next-nearest neighbors (e.g., the other carbon atoms).

While a highly specialized technique requiring a synchrotron radiation source, XAFS offers a unique probe into the precise local atomic arrangement that is not averaged over a long range as in diffraction methods.

Thermal Analysis for Decomposition and Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to assess the thermal stability and decomposition behavior of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. When applied to this compound, TGA would reveal the onset temperature of decomposition, which is the temperature at which the compound begins to lose mass. Studies on other perfluorinated compounds suggest that thermal decomposition is a significant consideration. For instance, perfluoroalkyl carboxylic acids (PFCAs) can begin to decompose at temperatures as low as 200°C, with stability generally increasing with the length of the perfluorinated chain. The TGA curve would show a sharp decrease in mass as the volatile compound and its decomposition products are removed.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC can detect phase transitions such as melting and boiling, as well as exothermic or endothermic decomposition processes. For this compound, a DSC thermogram would show an endotherm corresponding to its boiling point. If the decomposition process is highly exothermic or endothermic, it would also be visible on the DSC curve, often in conjunction with the mass loss observed by TGA. The combination of TGA and DSC provides a comprehensive profile of the thermal stability and energetic changes associated with the decomposition of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This analysis is crucial for determining the thermal stability of materials. For polymers, TGA can identify the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at the end of the analysis.

In studies of polymers with structural similarities to what might be expected from polymerized this compound, such as polyacrylonitrile (B21495) (PAN), TGA reveals distinct thermal behaviors. For instance, the thermal degradation of PAN in an inert atmosphere typically shows a major weight loss event associated with cyclization and the formation of a stable ladder-like structure. mdpi.com The activation energy for the thermal degradation of polyacrylonitrile has been reported to be approximately 31 kcal/mole in the temperature range of 218°C to 440°C. nih.govnist.gov For other fluorinated polymers like polytetrafluoroethylene (PTFE), thermal decomposition in a vacuum primarily yields the monomer, with the degradation mechanism being influenced by the surrounding atmosphere. nist.gov

A hypothetical TGA analysis of a polymer derived from this compound would be expected to show high thermal stability due to the strong carbon-fluorine bonds. mdpi.com The degradation profile would likely be complex, involving the potential release of small fluorinated molecules and nitrile-containing fragments.

Table 1: Representative TGA Data for Related Polymers

| Polymer | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Atmosphere | Reference |

| Polyacrylonitrile (PAN) | ~300 | ~375 | Nitrogen | mdpi.com |

| Polytetrafluoroethylene (PTFE) | ~480 | >510 | Vacuum | nist.gov |

| Poly(vinylidene fluoride) (PVDF) | Not specified | Not specified | Vacuum | nih.govnist.gov |

Note: The data presented are illustrative and can vary based on experimental conditions such as heating rate and sample purity.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to study thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). thermalsupport.com

For amorphous or semi-crystalline polymers, the glass transition temperature is a key characteristic, representing the temperature at which the polymer transitions from a hard, glassy state to a more flexible, rubbery state. netzsch.com In the context of polymers related to this compound, the DSC analysis of polyacrylonitrile (PAN) shows a glass transition temperature around 100°C. thermalsupport.com The presence of fluorine atoms in a polymer backbone, as would be the case for poly(this compound), generally increases chain stiffness, which could lead to a higher glass transition temperature compared to its non-fluorinated counterpart.

Table 2: Glass Transition Temperatures (Tg) for Related Polymers

| Polymer | Glass Transition Temperature (Tg) (°C) | Common State | Reference |

| Polyacrylonitrile (PAN) | 100 | Amorphous | thermalsupport.com |

| Polystyrene (PS) | 104 | Amorphous | thermalsupport.com |

| Poly(methyl methacrylate) (PMMA) | 110 | Amorphous | thermalsupport.com |

| Polycarbonate (PC) | 150 | Amorphous | tainstruments.com |

Note: These values can be influenced by factors such as molecular weight, thermal history, and the presence of additives.

Volatility and Sublimation Behavior Studies

The volatility of a chemical compound is related to its tendency to vaporize, which is determined by its vapor pressure. This compound, as a low molecular weight compound, is expected to be volatile. Its boiling point is reported to be between 22-23°C, and it exists as a colorless liquid with a high vapor pressure. nj-finechem.com Due to its low boiling point, it is highly volatile at room temperature.

Sublimation is the transition of a substance directly from the solid to the gas state, without passing through the liquid state. This behavior is typically observed for substances that have high vapor pressures at their melting points. Given that this compound has a melting point of -106°C, it exists as a liquid at standard conditions and therefore does not undergo sublimation. nj-finechem.com Studies on its polymeric forms would be necessary to understand any potential for sublimation of oligomers or degradation products.

Microscopic and Imaging Techniques for Material Characterization

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at high magnifications. An electron beam is scanned across the surface of a sample, and the resulting interactions generate signals that provide information about the sample's surface features and composition.

In the study of polymers, SEM is used to examine features such as surface texture, porosity, and the dispersion of fillers or additives within a polymer matrix. For fluorinated polymers and polymers containing nitrile groups, SEM can reveal details about their microstructure which influences their physical and chemical properties. researchgate.net For example, in studies of polyacrylonitrile-based materials, SEM has been used to investigate the evolution of morphology during thermal treatment, showing how the polymer structure changes from a dense film to a more porous architecture upon cyclization. mdpi.com The morphology of fluorinated polymer films, which often exhibit unique surface properties, has also been extensively studied using SEM. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image.

Computational and Theoretical Investigations of Pentafluoropropionitrile

Electronic Structure and Bonding Analysis

The analysis of the electronic structure and bonding of pentafluoropropionitrile is fundamental to understanding its chemical behavior. This is typically achieved through various quantum chemical methods.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It allows for the optimization of molecular geometry to find the most stable arrangement of atoms and the calculation of various electronic properties.

While specific DFT studies centered on this compound are not widely published, it has been identified as a decomposition by-product in theoretical analyses of heptafluoro-isobutyronitrile ((CF₃)₂CFCN), a compound investigated as an alternative to SF₆ insulating gas aip.orgresearchgate.netscispace.com. In these studies, DFT methods such as B3LYP and M06-2X with various basis sets (e.g., 6-311G(d,p), cc-pVTZ) were used to model reaction mechanisms and optimize the geometries of reactants, intermediates, and products, which would include this compound researchgate.netscispace.comces-transaction.com. Such calculations would typically yield data on bond lengths, bond angles, dihedral angles, and electronic properties like HOMO-LUMO energy gaps, which are crucial for assessing the molecule's kinetic stability and reactivity. However, specific data tables for this compound's optimized geometry and electronic properties are not provided in the surveyed literature.

Ab initio molecular orbital theories are methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular orbitals and bonding characteristics. There is no specific mention in the searched literature of the application of ab initio molecular orbital theory to the detailed analysis of this compound.

Quantum chemical calculations can be used to map the potential energy surface (PES) or energy landscape of a molecule. This landscape reveals the relative energies of different conformations and the energy barriers between them. A thorough exploration of the PES for this compound would identify its global and local energy minima, corresponding to its most stable conformations, and the transition states connecting them. Such detailed energy landscape studies for this compound are not available in the reviewed scientific literature.

Predictive Studies for Molecular Interactions and Properties

Computational chemistry provides powerful tools to predict the behavior and properties of molecules like this compound in various environments. These predictive studies are essential for understanding its interactions and reactivity without the need for extensive experimental work.

Solvation Models in Aqueous Environments

The behavior of a molecule can be significantly altered by its solvent environment. Solvation models are computational methods used to describe the interaction between a solute (this compound) and a solvent (in this case, water). These models are crucial for accurately predicting properties such as solubility, reactivity, and spectral shifts in solution. nist.gov

There are two main types of solvation models:

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. This approach can provide a very detailed picture of the solute-solvent interactions, including specific hydrogen bonds. However, it is computationally very expensive, especially for a large number of solvent molecules.

Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. nist.gov The solute is placed in a cavity within this continuum, and the interactions are calculated based on the polarization of the dielectric. Implicit models are computationally much more efficient than explicit models and are widely used. nist.gov

Several popular implicit solvation models could be applied to study this compound in an aqueous environment:

Polarizable Continuum Model (PCM): This is one of the most widely used continuum models. It creates a solute-shaped cavity in the dielectric continuum and calculates the solute-solvent interaction self-consistently. nist.gov

COSMO (Conductor-like Screening Model): This model treats the solvent as a conductor, which simplifies the calculation of the polarization charges on the cavity surface. It has been shown to be very effective for a wide range of solvents. nist.gov

SMD (Solvation Model based on Density): This is a universal solvation model that includes parameters for a wide variety of solvents and is based on the solute's electron density.

By applying these models, researchers can calculate the solvation free energy of this compound, which is a measure of the energy change when the molecule is transferred from the gas phase to the solvent. This information is vital for predicting its solubility and understanding its behavior in biological and environmental systems.

Theoretical Determination of Chemical Hardness and Reactivity

Density Functional Theory (DFT) provides a powerful framework for quantifying the chemical reactivity of molecules through various descriptors. mdpi.com Chemical hardness (η) is a key concept in this context, representing the resistance of a molecule to a change in its electron distribution. chemmethod.com A high chemical hardness value indicates a molecule is less reactive and more stable, while a low value suggests higher reactivity. chemmethod.com

Several reactivity descriptors can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO):

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from a system.

Chemical Hardness (η): The resistance to charge transfer (η = (I - A) / 2).

Global Softness (S): The reciprocal of chemical hardness (S = 1 / (2η)).

Electrophilicity Index (ω): A measure of the energy stabilization of a molecule when it accepts electrons from the environment (ω = μ² / (2η)). hakon-art.com

These descriptors provide a quantitative basis for understanding and predicting the reactivity of this compound. For instance, the electrophilicity index can be used to predict how this compound will interact with nucleophiles.

Table 2: Illustrative Theoretical Reactivity Descriptors for this compound (Note: The following data is for illustrative purposes and represents typical values that could be obtained from a DFT calculation. They are not specific calculated values for this compound.)

| Descriptor | Formula | Illustrative Value (eV) | Interpretation |

| EHOMO | - | -12.5 | Energy of the highest occupied molecular orbital. |

| ELUMO | - | -1.5 | Energy of the lowest unoccupied molecular orbital. |

| Ionization Potential (I) | -EHOMO | 12.5 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.5 | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | 7.0 | Ability to attract electrons. |

| Chemical Potential (μ) | -χ | -7.0 | Escaping tendency of electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 5.5 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | 0.091 | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | 4.45 | Measure of electrophilic character. |

Applications in Advanced Fluorinated Materials and Emerging Technologies

Polymerization of Fluorinated Monomers

While a versatile building block in organofluorine chemistry, pentafluoropropionitrile is not commonly employed as a direct monomer in polymerization reactions. Its primary role is as a precursor for the synthesis of other fluorinated molecules which may then be used to create functional polymers. The strong electron-withdrawing nature of the nitrile and perfluoroethyl groups can influence its reactivity in traditional polymerization pathways.

The synthesis of fluoropolymers typically involves the polymerization of fluorine-containing monomers. taylorfrancis.comle.ac.uk Common industrial processes for producing fluoropolymers include: alfa-chemistry.com

Suspension Polymerization: This process, often used for producing granular resins like certain grades of Polytetrafluoroethylene (PTFE), involves the polymerization of a fluoromonomer in an aqueous medium with vigorous stirring. alfa-chemistry.com

Emulsion Polymerization: In this method, a fluorinated surfactant is used to stabilize an emulsion of the fluoromonomer in water, leading to the formation of fine powder resins. le.ac.ukalfa-chemistry.com

Dispersion Polymerization: This technique can be carried out in both aqueous and non-aqueous media and is a common route for producing copolymers like Fluorinated Ethylene Propylene (FEP). alfa-chemistry.com

The resulting fluoropolymers exhibit a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. taylorfrancis.com

While direct polymerization of this compound is not well-documented, it serves as a valuable starting material for creating more complex fluorinated molecules, such as fluorinated heterocycles, which can then be incorporated into polymeric structures to create materials with tailored properties. taylorfrancis.comnih.gov The introduction of fluorine-containing moieties into polymers can significantly enhance their metabolic stability, lipophilicity, and receptor-binding properties in biomedical applications. taylorfrancis.com

The formation of fluoropolymers predominantly occurs through free-radical polymerization. youtube.com The process can be broken down into three main stages:

Initiation: A radical initiator, such as a peroxide or an azo compound like azobisisobutyronitrile (AIBN), decomposes to form free radicals. These radicals then react with a fluorinated monomer to initiate the polymerization process. youtube.comgoogle.com

Propagation: The newly formed radical adds to successive monomer units, rapidly extending the polymer chain. youtube.com

Termination: The growth of the polymer chain is halted through processes like combination, where two growing chains join, or disproportionation, where a hydrogen atom is transferred from one chain to another. youtube.com

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been developed to synthesize fluoropolymers with well-defined molecular weights and architectures. fluorine1.runih.govsigmaaldrich.com These methods utilize a chain transfer agent to mediate the polymerization process, allowing for the creation of block copolymers and other complex structures. fluorine1.runih.govsigmaaldrich.com

Anionic polymerization is another method that can be used for certain monomers, particularly those with electron-withdrawing groups that can stabilize an anionic propagating species. ethernet.edu.etsemanticscholar.orgwikipedia.org This technique can produce polymers with very uniform chain lengths and is often used to create block copolymers. ethernet.edu.etwikipedia.org Given the structure of this compound, with its electron-withdrawing groups, it is conceivable that it could undergo anionic polymerization under specific conditions, although this has not been extensively reported in the literature.

Utilization in Specialized Chemical Processes

This compound is utilized as a solvent in various chemical processes. nih.gov Its physical properties, such as a low boiling point, make it suitable for specific applications where easy removal of the solvent is desired.

Below is a table of some of the physical properties of this compound:

| Property | Value |

| Molecular Formula | C₃F₅N |

| Molecular Weight | 145.03 g/mol |

| Boiling Point | -35 °C |

| Density | 1.468 g/cm³ |

| Refractive Index | 1.267 |

This data is compiled from multiple sources. nih.gov

The choice of solvent can significantly influence chemical reactivity, stability of reactants and products, and reaction rates. nih.gov Solvents with low boiling points are often advantageous in syntheses where the product is sensitive to high temperatures or where the solvent needs to be removed under mild conditions.

Fluoronitriles are being investigated as potential components in dielectric gas mixtures, which are used as electrical insulators in high-voltage equipment such as switchgear and transformers. taylorfrancis.comcigre.org.ukcigre.org These mixtures are being developed as alternatives to sulfur hexafluoride (SF₆), a potent greenhouse gas that is commonly used as a dielectric gas. taylorfrancis.comcigre.org

While direct data for this compound is limited, research on other fluoronitriles, such as heptafluoroisobutyronitrile (C₄F₇N), provides insight into its potential in this application. cigre.org.ukman.ac.ukresearchgate.net These fluoronitrile-based gas mixtures often include a carrier gas like carbon dioxide (CO₂) or nitrogen (N₂). cigre.org.ukman.ac.uk

The dielectric strength of a material is a measure of its ability to withstand a strong electric field without breaking down and becoming electrically conductive. wikipedia.orgsciencemadness.orgspecialchem.comalpha-plast.com.ua Fluoronitriles have shown high dielectric strength, in some cases nearly twice that of SF₆. cigre.org

The table below compares some properties of a related fluoronitrile, C₄F₇N, with SF₆.

| Property | Heptafluoroisobutyronitrile (C₄F₇N) | Sulfur Hexafluoride (SF₆) |

| Molecular Weight ( g/mol ) | 195 | 146 |

| Boiling Point @ 1 atm (°C) | -4.7 | -63.8 |

| Global Warming Potential (GWP) | ~2100 | 23,500 |

| Dielectric Strength (relative to SF₆) | ~2 | 1 |

This data is compiled from multiple sources. taylorfrancis.comcigre.org.uk

Mixtures containing fluoronitriles are being developed for use in both medium and high-voltage applications. cigre.org.ukresearchgate.neteuropa.eudnv.com These mixtures aim to balance dielectric performance with a lower environmental impact compared to pure SF₆. cigre.org.ukeuropa.eudnv.com

Design of Functional Materials with Fluorinated Components

The incorporation of fluorine into molecules is a key strategy in the design of functional materials. man.ac.ukrsc.orgresearchgate.netrsc.org Fluorinated compounds often exhibit unique properties such as high thermal and chemical stability, hydrophobicity, and specific electronic characteristics. man.ac.ukrsc.orgresearchgate.netrsc.org this compound can serve as a valuable building block for the synthesis of such materials. nih.gov

One area of application is in the synthesis of fluorinated heterocyclic compounds. taylorfrancis.comnih.gov These molecules are important in medicinal chemistry and agrochemicals due to the enhanced biological properties that the fluorine atoms impart. taylorfrancis.com The presence of fluorine can improve metabolic stability and binding affinity of drug molecules. taylorfrancis.com

Furthermore, the introduction of fluorinated moieties into polymers can be used to create materials with low surface energy, leading to applications in coatings with water and oil repellency. rsc.org The design of these materials often involves the synthesis of functional monomers that can be polymerized to create polymers with specific, tailored properties. man.ac.ukresearchgate.net For example, depolymerizable semi-fluorinated polymers are being developed as sustainable functional materials that can be chemically recycled back to their monomers. rsc.orgrsc.org

The electronic properties of fluorinated materials are also of interest. mdpi.com The high electronegativity of fluorine can influence the electron distribution in a molecule, which can be exploited in the design of materials for applications in electronics and optics.

Development of Materials with Enhanced Chemical Resistance and Thermal Stability

The integration of fluorine atoms into polymer structures is a well-established strategy for creating materials with exceptional properties. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, imparting remarkable stability to molecules that contain it. researchgate.net This fundamental characteristic is the primary reason that fluoropolymers exhibit superior resistance to chemical attack, thermal degradation, and oxidation. researchgate.net

The use of building blocks like this compound (CF3CF2CN) is instrumental in the synthesis of such high-performance fluoropolymers. When this nitrile is incorporated into a polymer backbone or used as a precursor for creating fluorinated monomers, it contributes a high density of C-F bonds. This inherently enhances the resulting material's ability to withstand harsh chemical environments, including exposure to corrosive acids, bases, and organic solvents. researchgate.netpolyfluor.nl

Research into fluoropolymers has consistently demonstrated their high thermal stability, with some materials being suitable for continuous use at temperatures up to 260°C. researchgate.net The stability of the C-F bond prevents the polymer chains from easily breaking down under thermal stress. The incorporation of the pentafluoroethyl group (-CF2CF3) from this compound can contribute to a higher thermal decomposition temperature in new polymers. Direct gas-phase fluorination is another process used to modify the surface of conventional polymers, like nitrile rubber, to significantly improve their chemical resistance for demanding applications, such as in oil-well tubing. researchgate.net This highlights the principle that introducing fluorine, whether on the surface or throughout the material's bulk via precursors like this compound, is a key strategy for enhancing material durability.

Table 1: Properties of High-Performance Fluoropolymers

| Property | Polytetrafluoroethylene (PTFE) | Perfluoroalkoxy (PFA) | Fluorinated Ethylene Propylene (FEP) |

|---|---|---|---|

| Max. Use Temperature | 260°C | 260°C | 200°C |

| Chemical Resistance | Excellent | Excellent | Excellent |

| Melt Processable | No | Yes | Yes |

| UV Resistance | Excellent | Excellent | Excellent |

This table showcases typical properties of common fluoropolymers, illustrating the high thermal stability and chemical resistance that fluorinated building blocks impart.

Integration into Novel Composites and Nanomaterials

In the realm of nanotechnology, fluorinated moieties are critical for creating functional nanoparticles. While direct integration of this compound is a specific synthetic pathway, the use of closely related fluorinated structures is well-documented. For example, pentafluorophenyl-based single-chain polymer nanoparticles (SCNPs) have been developed as a versatile platform for creating protein mimics. rsc.org These SCNPs are formed by the collapse of individual polymer chains and can be functionalized for applications in controlled delivery of therapeutics or imaging agents. rsc.org Similarly, poly(pentafluorophenyl acrylate), another highly fluorinated monomer, is widely used in post-polymerization modification to synthesize functional nanoparticles for applications in drug delivery and functional surfaces. wikipedia.org

The synthesis of fluoropolymer nanoparticles (FPNPs) and their subsequent embedding into other materials, such as hydrogels, is an active area of research. mdpi.com These composite materials can be designed for specific functions, like the selective adsorption of other fluorinated substances. mdpi.com The integration of fluorinated components into composites, such as using fly ash microspheres in an ABS plastic matrix, has been shown to increase mechanical properties and thermal stability. mdpi.com Although not directly involving this compound, these examples establish the principle that incorporating highly fluorinated components is a key strategy for creating novel composites and nanomaterials with tailored functionalities and enhanced performance characteristics.

Environmental Impact and Biogeochemical Fate of Fluorinated Compounds, Including Pentafluoropropionitrile

Environmental Occurrence and Distribution of Fluorinated Nitriles

The presence of fluorinated nitriles in the environment is primarily linked to anthropogenic activities. Their detection is often associated with industrial processes and the degradation of larger fluorinated molecules.

While direct environmental monitoring data for Pentafluoropropionitrile is not widely available in the reviewed literature, the potential for its formation as a decomposition by-product exists. For instance, perfluorinated nitriles (PFNs) have been explored as substitutes for sulfur hexafluoride (SF₆), a potent greenhouse gas used in electrical equipment. These substitutes can degrade under electrical stress, potentially forming various by-products. Although specific studies identifying this compound as a resultant by-product in these environments are scarce, the chemical possibility remains.

In the event of combustion of materials containing fluorinated polymers, a range of hazardous decomposition products can be emitted, including carbon dioxide, carbon monoxide, nitrogen oxides, and hydrogen fluoride (B91410). The formation of smaller fluorinated molecules like this compound under such conditions is plausible, though not explicitly documented in available environmental studies.

This compound is classified within the broad group of per- and polyfluoroalkyl substances (PFAS), a class of synthetic chemicals notorious for their persistence in the environment. The widespread use of PFAS in industrial and consumer products has led to global contamination of soil, water, and biota. These "forever chemicals" are characterized by the carbon-fluorine bond, one of the strongest in organic chemistry, which makes them resistant to degradation.

PFAS contamination is a significant concern at sites of industrial manufacturing, locations where firefighting foams have been used, and in landfills where products containing these substances are disposed. While research has predominantly focused on long-chain PFAS like PFOA and PFOS, the environmental fate of shorter-chain compounds like this compound is an area of growing interest. The high mobility of some PFAS in water raises concerns about the contamination of drinking water sources.

Table 1: Common Sources of PFAS Contamination

| Source Category | Specific Examples |

|---|---|

| Industrial Manufacturing | Production of nonstick coatings, waterproof textiles, and electronics. |

| Firefighting Foams | Training exercises and fire suppression at airports and military bases. |

| Waste Disposal | Leaching from landfills containing PFAS-treated products. |

| Wastewater Treatment Plants | Incomplete removal of PFAS from industrial and domestic wastewater. |

This table provides a general overview of PFAS sources; specific data on this compound emissions from these sources is not currently available.

Environmental Persistence and Degradation Pathways

The environmental persistence of fluorinated compounds is a defining characteristic that dictates their long-term impact. The stability of the carbon-fluorine bond is central to their resistance to natural degradation processes.

The carbon-fluorine (C-F) bond is exceptionally strong, imparting significant chemical and thermal stability to organofluorine compounds like this compound. This inherent stability means that these substances are highly resistant to degradation through natural processes such as hydrolysis, photolysis, and microbial activity that break down most other organic pollutants. This persistence is a hallmark of PFAS and leads to their accumulation in the environment over long periods.

While perfluorinated compounds like this compound are highly resistant to degradation, some larger polyfluorinated "precursor" compounds can be transformed in the environment to form more stable perfluorinated substances. These transformation processes can occur through biotic and abiotic pathways. For instance, some polyfluorinated substances used in industrial applications can be metabolized by microorganisms or undergo atmospheric oxidation to yield persistent perfluoroalkyl acids (PFAAs). While specific pathways leading to the formation of this compound from precursors are not well-documented, the general principle of precursor transformation is a significant source of terminal PFAS in the environment.

The remediation of sites contaminated with PFAS, including potentially this compound, presents significant challenges due to their chemical stability and mobility in soil and water. Conventional remediation techniques that are effective for other organic contaminants are often ineffective for PFAS.

Current research into remediation technologies for PFAS-contaminated water includes adsorption using granular activated carbon or ion exchange resins, and reverse osmosis. However, these methods primarily transfer the PFAS from water to another medium, which then requires further treatment or disposal. Destructive technologies that aim to break the C-F bond, such as electrochemical oxidation and sonochemical degradation, are being developed but face challenges in terms of efficiency and cost-effectiveness for large-scale application. The remediation of contaminated soils is even more complex, often involving excavation and incineration at high temperatures or soil washing techniques with limited effectiveness.

Table 2: Challenges in PFAS Remediation

| Remediation Aspect | Key Challenges |

|---|---|

| Chemical Stability | The strength of the carbon-fluorine bond resists conventional treatment methods. |

| Mobility | High water solubility and low soil adsorption for some PFAS lead to widespread plume contamination. |

| Mixture of Compounds | Contaminated sites often contain a complex mixture of different PFAS, complicating treatment design. |

| Cost and Scalability | Effective technologies are often expensive and difficult to implement on a large scale. |

This table outlines general challenges for PFAS remediation; specific remediation studies for this compound are lacking.

Biogeochemical Cycling and Ecotoxicological Considerations of this compound

This compound, a short-chain perfluorinated compound, has a distinct environmental profile that warrants careful consideration. While comprehensive research specifically focused on this compound is limited, its chemical nature as a per- and polyfluoroalkyl substance (PFAS) provides a basis for understanding its potential biogeochemical cycling and ecotoxicological effects. The strong carbon-fluorine bonds characteristic of PFAS impart a high degree of persistence in the environment.

Bioaccumulation and Transport in Ecosystems

Scientific data on the bioaccumulation and environmental transport specifically for this compound are not extensively available in peer-reviewed literature. However, the general principles governing the behavior of short-chain PFAS can offer some insights.

Bioaccumulation Potential

Research on a wide range of perfluorinated acids has indicated that the potential for bioaccumulation is directly related to the length of the fluorinated carbon chain. nih.gov Generally, PFAS with shorter carbon chains, such as this compound, are considered to have a lower bioaccumulation potential compared to their long-chain counterparts like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). nih.govmdpi.com Perfluorinated acids with seven or fewer fluorinated carbons are generally not considered to be bioaccumulative according to established regulatory criteria. nih.gov

Environmental Transport

The movement of this compound through ecosystems is governed by various physical and chemical processes. itrcweb.org Key transport mechanisms for PFAS in the environment include:

Advection: The movement of the substance with the flow of water or air is a primary driver of its mobility. itrcweb.org

Leaching: The downward movement of the compound through soil, facilitated by precipitation, can lead to the contamination of groundwater. nccoast.org

Atmospheric Transport: While some PFAS can be transported over long distances in the atmosphere, the extent to which this occurs with this compound is not well-documented. nccoast.org

The specific partitioning behavior of this compound between soil, water, and air will be influenced by factors such as soil composition, organic carbon content, and pH. itrcweb.org

Table 1: General Principles of Short-Chain PFAS Environmental Behavior

| Property | General Expectation for Short-Chain PFAS (including this compound) |

| Bioaccumulation Potential | Lower compared to long-chain PFAS. |

| Bioconcentration Factor (BCF) | Expected to be below the threshold for being considered bioaccumulative. |

| Bioaccumulation Factor (BAF) | Expected to be lower than that of long-chain PFAS. |

| Mobility in Soil and Water | Generally higher mobility compared to long-chain PFAS. |

Impacts on Aquatic and Terrestrial Organisms

Specific ecotoxicological data for this compound, such as median lethal concentration (LC50) or median lethal dose (LD50) values for aquatic and terrestrial organisms, are not available in the reviewed scientific literature. The safety data sheet for a similar compound, pentafluorobenzonitrile, indicates that no data is available on its toxicity to aquatic invertebrates, algae, or microorganisms. chemicalbook.com

General studies on PFAS have shown potential for adverse effects in various organisms. nih.govnih.gov However, without specific studies on this compound, it is not possible to provide a detailed account of its impacts on aquatic and terrestrial life.

Pathways of Human Exposure and Potential Toxicological Implications

Potential pathways for human exposure to this compound are similar to those for other industrial chemicals and include inhalation, ingestion, and dermal contact. apolloscientific.co.uknj.gov

Potential Toxicological Implications

Detailed toxicological studies specifically on this compound are limited. However, a safety data sheet for the compound provides information on the potential acute effects of exposure. apolloscientific.co.uk It is classified as fatal if inhaled and toxic in contact with skin. nih.gov

Short-term exposure may lead to a range of symptoms affecting various bodily systems:

Inhalation: May cause shortness of breath with a burning sensation in the throat, potentially leading to convulsions and loss of consciousness. apolloscientific.co.uk

Ingestion: Can result in soreness and redness of the mouth and throat, vomiting, convulsions, and loss of consciousness. apolloscientific.co.uk

Skin Contact: May cause redness or whiteness of the skin and irritation or pain. Absorption through the skin can be fatal. apolloscientific.co.uk

Eye Contact: Can lead to severe pain and profuse watering of the eyes. apolloscientific.co.uk

The toxicity of some aliphatic nitriles is attributed to the metabolic release of cyanide. nih.gov However, it is not definitively stated whether this is the primary mechanism of toxicity for this compound. The onset of symptoms from exposure to some nitriles can be delayed for several hours. nih.gov

Table 2: Potential Acute Health Effects of this compound Exposure

| Route of Exposure | Potential Symptoms |

| Inhalation | Shortness of breath, burning sensation in the throat, convulsions, loss of consciousness. apolloscientific.co.uk |

| Ingestion | Soreness and redness of the mouth and throat, vomiting, convulsions, loss of consciousness. apolloscientific.co.uk |

| Skin Contact | Redness or whiteness of the skin, irritation, pain; fatal absorption is possible. apolloscientific.co.uk |

| Eye Contact | Severe pain, profuse watering. apolloscientific.co.uk |

Green Chemistry Approaches in the Synthesis and Application of Pentafluoropropionitrile

Sustainable Synthetic Methodologies

Sustainable synthesis aims to maximize the efficiency of chemical reactions while minimizing their environmental impact. Key strategies include improving atom economy, reducing waste, utilizing renewable resources, and employing catalytic processes. sigmaaldrich.comrjpn.org

Atom Economy and Waste Minimization in Perfluoronitrile Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgwordpress.comjocpr.com Synthetic methods should be designed to maximize this incorporation, thereby preventing waste at the molecular level. yale.eduwordpress.comacs.org Reactions with high atom economy, such as addition reactions, are inherently more sustainable as they generate fewer byproducts. rsc.org

In the context of perfluoronitrile synthesis, prioritizing atom economy involves selecting reaction pathways that are additive rather than substitutive or eliminative. For instance, synthetic routes that directly add functional groups with minimal use of protecting groups or stoichiometric reagents are preferred. acs.org

Waste minimization extends beyond atom economy to encompass the entire lifecycle of a chemical process. texas.gov Strategies for the fluorochemical industry include:

Source Reduction : Optimizing reaction conditions to prevent the formation of byproducts. texas.gov

Recycling : Reclaiming and reusing unreacted starting materials, solvents, and catalysts. texas.gov

Waste Management : Implementing efficient management and recycling strategies for fluorinated gases and other byproducts to prevent their release and environmental impact. unl.ptmdpi.comnih.gov

Comparison of Reaction Types by Atom Economy

| Reaction Type | General Scheme | Atom Economy | Description |

|---|---|---|---|

| Addition | A + B → C | 100% | All atoms from reactants are incorporated into the single product, representing the ideal for atom economy. rsc.org |

| Substitution | A-B + C → A-C + B | <100% | Atoms or groups are exchanged, leading to the formation of byproducts (B) that are not part of the final desired product. |

| Elimination | A → B + C | <100% | A single reactant splits into multiple products, meaning only a portion of the reactant's atoms are in the desired product (B or C). |

Utilization of Renewable Feedstocks

The seventh principle of green chemistry encourages the use of renewable raw materials over depleting resources like petroleum. yale.eduyoutube.com Biomass, derived from plants and other living organisms, is a primary example of a renewable feedstock. youtube.com The goal is to create a sustainable supply chain for chemical production by sourcing starting materials from resources that can be replenished on a human timescale. youtube.com

While the fluorine atoms in pentafluoropropionitrile are sourced from minerals like fluorspar, the carbon backbone of the molecule presents an opportunity for incorporating renewable feedstocks. Research is ongoing to produce key chemical building blocks from biomass, such as carbohydrates, lignin, and plant oils. rsc.org In the future, it may be feasible to synthesize the propionitrile (B127096) structure from bio-derived intermediates before introducing the fluorine atoms. This approach aligns with the broader trend of developing bio-based chemicals and materials to reduce dependence on fossil fuels. rsc.org

Catalytic Processes for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones. yale.eduacs.org Catalysts increase the rate of a reaction without being consumed, allowing for smaller quantities to be used. They can also enhance selectivity, directing the reaction to produce the desired product while minimizing the formation of byproducts. This leads to more efficient processes with lower energy requirements and less waste. instituteofsustainabilitystudies.com